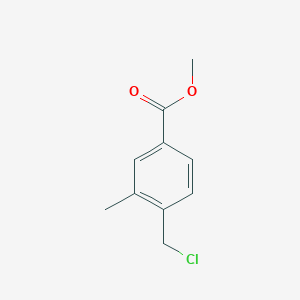

Methyl 4-(chloromethyl)-3-methylbenzoate

Description

Structure

2D Structure

Properties

CAS No. |

24078-27-1 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

methyl 4-(chloromethyl)-3-methylbenzoate |

InChI |

InChI=1S/C10H11ClO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3 |

InChI Key |

AQHGJRZHRDBBRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)CCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 4-(chloromethyl)-3-methylbenzoate

Two-Step Process: Esterification Followed by Side-Chain Chlorination

The most industrially applicable method involves two main steps:

- Esterification of 4-methyl-3-methylbenzoic acid with methanol to form methyl 4-methyl-3-methylbenzoate.

- Chlorination of the methyl side chain to convert the methyl group into a chloromethyl group.

Esterification Step

- Reactants : 4-chloro-3-methylbenzoic acid and methanol.

- Catalyst : Sulfuric acid or other acidic catalysts.

- Conditions : Reflux for 8 hours.

- Workup : Solvent evaporation, extraction with ethyl acetate, washing with saturated sodium carbonate, water, and brine, drying over anhydrous sodium sulfate.

- Yield : Approximately 90.1%.

- Physical properties : Product is a yellow solid with melting point 76-78 °C.

This classical esterification is well-documented and efficient for producing the methyl ester intermediate.

Chlorination Step (Side-Chain Chlorination)

- Raw material : Methyl p-methylbenzoate (liquid intermediate).

- Chlorinating agent : Chlorine gas.

- Catalyst : Light or chemical initiators to promote free radical chlorination.

- Temperature : 100-110 °C.

- Reaction type : Free radical chlorination of the methyl side chain.

- Yield : Chlorination efficiency of 30-35% under described conditions.

- Purification : Distillation to recover unreacted starting materials; final product isolated by rectification due to low boiling point of ester intermediate.

- Advantages : Simple operation, stable process, high yield, low cost, suitable for industrial scale.

The reaction mechanism is a free radical substitution on the benzylic methyl group, initiated by light or catalysts.

Direct Chloromethylation of Benzoic Acid Derivatives

An alternative method involves direct chloromethylation of benzoic acid derivatives using chloromethylating agents in the presence of Lewis acids:

- Reagents : Paraformaldehyde, aluminum chloride (AlCl3), and dichloromethane as solvent.

- Conditions : Cooling to below 10 °C for addition, then reaction at 50 °C for 8 hours.

- Workup : Quenching with ice water, extraction with chloroform, washing, concentration.

- Yield : Approximately 50% of methyl 3-chloromethyl benzoic acid methyl esters; 35% unreacted methyl benzoate; 15% impurities.

- Purification : Crystallization, recrystallization, column chromatography.

- Structural confirmation : IR spectroscopy and melting point analysis confirm product identity.

This method is more complex due to lower selectivity and higher impurity formation but is useful for specific derivatives.

Methylation of 4-Chloro-3-methylbenzoic Acid Using Methyl Iodide and Cesium Carbonate

A high-yielding method to prepare methyl 4-chloro-3-methylbenzoate (a closely related compound) involves:

- Reactants : 4-chloro-3-methylbenzoic acid, methyl iodide.

- Base : Cesium carbonate.

- Solvent : N,N-dimethylformamide (DMF).

- Conditions : 20-23 °C under dry atmosphere, stirred overnight.

- Workup : Cooling, aqueous sodium bicarbonate and ethyl acetate extraction, washing with sodium bicarbonate and sodium chloride solutions, drying over sodium sulfate, vacuum concentration.

- Yield : 93%.

- Purification : Distillation under reduced pressure (b.p. 78 °C at 0.08 mbar).

This method is notable for mild conditions and excellent yield, suitable for preparation of methyl esters prior to chlorination.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Esterification + Chlorination (Free radical) | 4-methyl-3-methylbenzoic acid | Methanol, H2SO4; Chlorine gas, light/catalyst | Reflux 8 h; 100-110 °C chlorination | Esterification ~90; Chlorination 30-35 | Distillation, rectification | Industrially preferred; simple, cost-effective |

| Direct Chloromethylation | Methyl benzoate derivatives | Paraformaldehyde, AlCl3, CH2Cl2 | 0-50 °C, 8 h | ~50 (product) | Crystallization, chromatography | Lower selectivity, more impurities |

| Methylation with Methyl Iodide | 4-chloro-3-methylbenzoic acid | Methyl iodide, Cs2CO3, DMF | 20-23 °C, overnight | 93 | Distillation under vacuum | Mild conditions, high yield |

Reaction Mechanisms and Structural Confirmation

- Esterification : Acid-catalyzed nucleophilic acyl substitution of carboxylic acid by methanol.

- Side-Chain Chlorination : Free radical substitution on benzylic methyl group initiated by chlorine radicals generated under light or chemical catalysts.

- Direct Chloromethylation : Electrophilic aromatic substitution involving chloromethyl cation generated from paraformaldehyde and AlCl3.

- Structural confirmation : IR spectroscopy, melting point analysis, and chromatographic purity assessments confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions: Methyl 4-(chloromethyl)-3-methylbenzoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. For example, reaction with ammonia can yield the corresponding amine derivative .

-

Oxidation Reactions: The compound can be oxidized to form carboxylic acid derivatives. For instance, oxidation with potassium permanganate can convert the methyl group to a carboxyl group, resulting in the formation of 4-(chloromethyl)-3-methylbenzoic acid .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines can be used under mild to moderate conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Major Products Formed:

Amines: Reaction with ammonia or primary amines.

Thioethers: Reaction with thiols.

Carboxylic Acids: Oxidation of the methyl group.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Methyl 4-(chloromethyl)-3-methylbenzoate serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Potential Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)-3-methylbenzoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic transformations and potential biological interactions .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural analogs of methyl 4-(chloromethyl)-3-methylbenzoate, highlighting variations in substituents, molecular weights, and functional groups:

Reactivity and Functional Group Influence

- Chloromethyl vs. Bromo Substituents : The chloromethyl group (–CH$_2$Cl) in the target compound is more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to the bromo (–Br) group in methyl 4-bromo-3-methylbenzoate due to the smaller size and higher electronegativity of chlorine. However, bromo derivatives are preferred in Suzuki-Miyaura couplings due to better leaving-group ability .

- Chlorosulfonyl Group : Methyl 4-(chlorosulfonyl)-3-methylbenzoate exhibits enhanced electrophilicity at the sulfonyl group, making it reactive toward nucleophiles like amines or alcohols. This contrasts with the chloromethyl group, which primarily undergoes alkylation reactions .

Physicochemical Properties

- Boiling/Melting Points : While specific data for the target compound are unavailable, analogs suggest that chloromethyl-substituted benzoates generally exhibit lower melting points compared to bromo or sulfonyl derivatives due to weaker intermolecular forces. For example, methyl 4-bromo-3-methylbenzoate is a crystalline solid, whereas methyl 4-(chlorosulfonyl)-3-methylbenzoate is likely a viscous liquid at room temperature .

- Solubility : The presence of polar groups (e.g., –SO$_2$Cl) increases solubility in polar solvents like acetone or DMF. In contrast, the chloromethyl group may enhance solubility in halogenated solvents .

Biological Activity

Methyl 4-(chloromethyl)-3-methylbenzoate, a chlorinated derivative of benzoate, has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding the compound’s biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₉H₉ClO₂ and a molecular weight of 186.62 g/mol. The compound is characterized by the presence of a chloromethyl group attached to a methyl-substituted benzoate structure, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that chlorinated benzoates can inhibit the growth of various bacterial strains. For instance, a study demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceutical formulations as an antimicrobial agent .

Anticancer Properties

The compound’s structural similarity to other bioactive molecules raises interest in its anticancer potential. A notable case study involved the synthesis of derivatives from this compound that were evaluated for cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited promising activity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The chloromethyl group is believed to enhance the compound's ability to interact with enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

- DNA Interaction : Similar compounds have shown DNA-cleaving activity, suggesting that this compound may also interfere with DNA replication processes .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Method : Disc diffusion method was employed against S. aureus and E. coli.

- Findings : The compound showed a zone of inhibition of 15 mm for S. aureus and 12 mm for E. coli, indicating significant antimicrobial activity.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Method : MTT assay was used to determine cell viability after treatment with various concentrations of the compound.

- Results : Derivatives synthesized from this compound exhibited IC50 values ranging from 10 µM to 25 µM, demonstrating effective cytotoxicity compared to control treatments .

Summary Table of Biological Activities

Q & A

Q. How can researchers design controlled experiments to evaluate the compound’s reactivity in complex matrices?

- Matrix Spiking : Add known concentrations to biological or environmental samples (e.g., serum, soil) and quantify recovery via LC-MS/MS.

- Kinetic Profiling : Compare reaction rates in aqueous vs. organic phases to assess partition coefficients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.